![molecular formula C11H15N5O2 B2844918 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 376624-63-4](/img/structure/B2844918.png)
8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
The compound “8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The dimethylamino group, for example, could potentially participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethylamino group could potentially make the compound a weak base .Scientific Research Applications
Cytotoxic Activity in Cancer Research
One significant application of derivatives related to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is in cancer research. Studies have shown that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, exhibit potent cytotoxic properties against various cancer cell lines. These compounds have demonstrated growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. This indicates their potential as effective agents in cancer treatment (Deady et al., 2003).
Spectroscopic and Kinetic Studies
Spectroscopic and kinetic studies have been conducted on compounds structurally similar to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione. These studies include the examination of acidic depurination and the structural influence of amino groups on the purine nucleosides. Such research is crucial for understanding the chemical reactivities and hydrolytic stabilities of these compounds, which can be pivotal in designing new analogues for applications in DNA or RNA biosynthesis, particularly in contexts like cancer or virus-infected cells (Hovinen et al., 1991).
Antibacterial and Antifungal Activity
The antimicrobial potential of derivatives similar to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione has been explored. Studies show that compounds with related structures possess significant antibacterial and antifungal activities. This includes activity against Gram-positive and Gram-negative bacteria, as well as various fungi. The molecular modeling and docking studies of these compounds also highlight their potential as antimicrobial agents (Ghorab et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-5-6-16-7-8(12-10(16)14(2)3)15(4)11(18)13-9(7)17/h5H,1,6H2,2-4H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHTANGIBEQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
376624-63-4 |
Source
|
Record name | 7-ALLYL-8-(DIMETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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